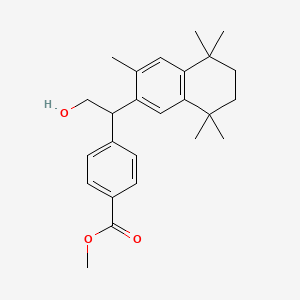
2-Hydroxy Methyl Ester Bexarotene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy Methyl Ester Bexarotene is a derivative of Bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. This compound is known for its ability to selectively activate retinoid X receptors, which play a crucial role in regulating gene expression related to cell growth and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Methyl Ester Bexarotene typically involves the esterification of Bexarotene with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Hydroxy Methyl Ester Bexarotene undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions often use reagents like Grignard reagents or organolithium compounds.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
2-Hydroxy Methyl Ester Bexarotene has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in modulating gene expression and cell differentiation.
Medicine: Explored for its potential in treating various types of cancer, including cutaneous T-cell lymphoma.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
2-Hydroxy Methyl Ester Bexarotene exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors, vitamin D receptors, and peroxisome proliferator-activated receptors. Upon activation, these heterodimers regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
Bexarotene: The parent compound, used primarily in the treatment of cutaneous T-cell lymphoma.
Tretinoin: Another retinoid used in the treatment of acne and acute promyelocytic leukemia.
Isotretinoin: Used for severe acne.
Uniqueness
2-Hydroxy Methyl Ester Bexarotene is unique due to its selective activation of retinoid X receptors, which distinguishes it from other retinoids that primarily target retinoic acid receptors. This selective activation allows for more targeted therapeutic effects with potentially fewer side effects .
属性
分子式 |
C25H32O3 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
methyl 4-[2-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoate |
InChI |
InChI=1S/C25H32O3/c1-16-13-21-22(25(4,5)12-11-24(21,2)3)14-19(16)20(15-26)17-7-9-18(10-8-17)23(27)28-6/h7-10,13-14,20,26H,11-12,15H2,1-6H3 |
InChI 键 |
DVRVRJDCCDPSHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C(CO)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


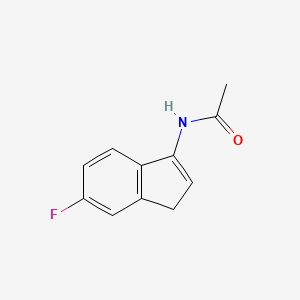
![1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine](/img/structure/B13425392.png)
![Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13425400.png)
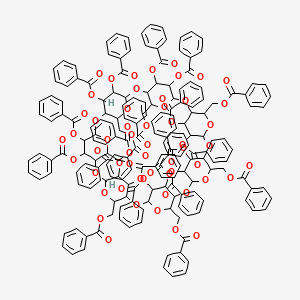

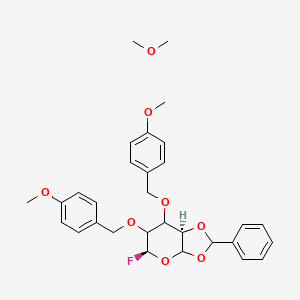
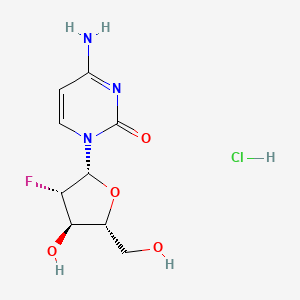
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
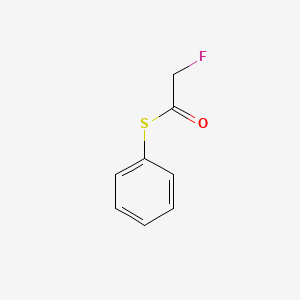
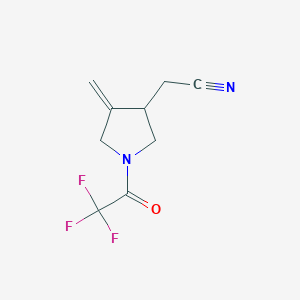
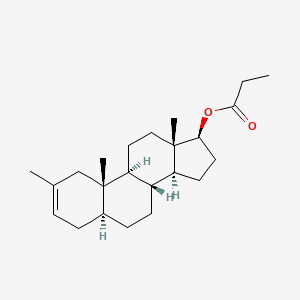
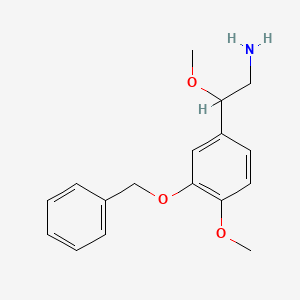
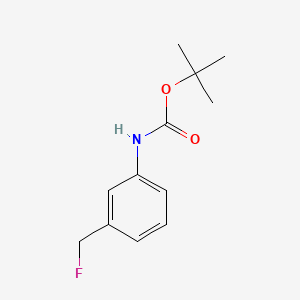
![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
